REACTION_SMILES
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[C:1](#[N:2])[c:3]1[n:4][n:5]([CH2:14][CH3:15])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[c:12]1=[O:13].[CH3:18][CH2:19][OH:20].[Na+:17].[OH-:16].[OH2:21]>>[C:1]([c:3]1[n:4][n:5]([CH2:14][CH3:15])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[c:12]1=[O:13])(=[O:16])[OH:21]
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Name
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CCn1nc(C#N)c(=O)c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1nc(C#N)c(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CCn1nc(C(=O)O)c(=O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |